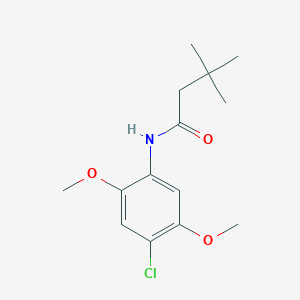
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide often involves intricate chemical processes. For instance, the synthesis of N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide involves a series of reactions, including cycloaddition of dihalocarbenes to β-chloroimines, leading to N-substituted 2,4-dichloro-3,3-dimethylbutanamides (Shinkevich et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide can be complex, with various functional groups contributing to its overall conformation. Studies on similar structures, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, reveal insights into molecular and crystal structures, including bond lengths, angles, and torsion angles (Shabir et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can result in various transformations. For example, 3-(2-chloroalkyl)-2,2-dihaloaziridines, when subjected to Lewis acids or HCl, undergo N–C bond cleavage, forming different compounds (Shinkevich et al., 2008). This highlights the reactive nature of such compounds under different conditions.
Aplicaciones Científicas De Investigación
Polymerization Catalysts
New C2v- and chiral C2-symmetric olefin polymerization catalysts based on Nickel(II) and Palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties have been synthesized and structurally characterized. These compounds demonstrate significant potential in the polymerization of olefins, showcasing the applicability of related chemicals in advancing polymer science (Schmid et al., 2001).
Medicinal Chemistry
In medicinal chemistry, the body distribution of iodine-131 labeled drugs with structural components similar to N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide has been explored. These studies contribute to our understanding of drug distribution within the body, which is crucial for developing effective therapeutic agents (Braun et al., 1977).
Chemical Reactivity and Synthesis
Research into the synthesis and reactivity of 3-(2-chloroalkyl)-2,2-dihaloaziridines, which undergo transformations to produce compounds including N-substituted 2,4-dichloro-3,3-dimethylbutanamides, illustrates the broad utility of chloro- and dimethoxyphenyl components in synthetic chemistry. This work informs strategies for constructing complex molecules with potential applications in various chemical industries (Shinkevich et al., 2008).
Environmental Sensing
Research into the use of dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) as a novel ionophore in sensors for barium ions highlights the application of related compounds in environmental monitoring. This work demonstrates the potential for chemicals with dimethoxyphenyl components to contribute to the development of sensitive and selective sensors for detecting environmental pollutants (Hassan et al., 2003).
Antiviral Research
The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid illustrate the potential of compounds with similar structural features in antiviral research. These compounds have shown anti-tobacco mosaic virus activity, indicating their relevance in the development of new antiviral drugs (Chen et al., 2010).
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)8-13(17)16-10-7-11(18-4)9(15)6-12(10)19-5/h6-7H,8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOSQHTJUSSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,3-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)
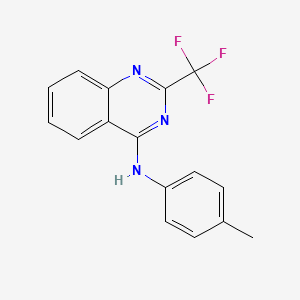
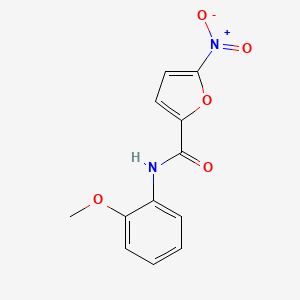
![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)
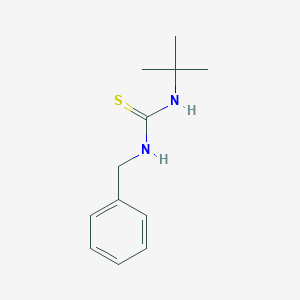
![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)
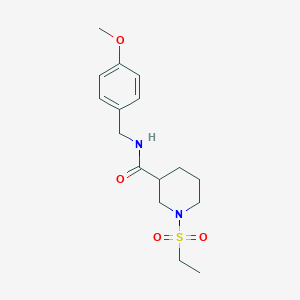
![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)